molecular formula C15H17NO3 B5739059 ethyl (2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetate

ethyl (2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B5739059
M. Wt: 259.30 g/mol
InChI Key: MJEYESJLVCXAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetate is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate is 259.12084340 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl (2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a quinoline moiety. The presence of the ethyl acetate group enhances its solubility and bioavailability, which are crucial for its biological applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes. For instance, it may inhibit topoisomerase enzymes essential for DNA replication, leading to potential anticancer effects .
  • Receptor Modulation : It can modulate receptor activity, influencing pathways related to inflammation and cell signaling. This modulation may result in anti-inflammatory effects observed in various studies .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of quinoline derivatives. This compound has demonstrated activity against various bacterial strains:

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Pseudomonas aeruginosa12100

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines:

Cell Line IC50 (µM)
HeLa25
MCF-730
A54922

The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Anticancer Effect in Mice : A recent study investigated the effect of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues .
  • Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a marked decrease in paw edema compared to untreated controls. This suggests its potential use as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics:

  • Bioavailability : Studies suggest that the compound has moderate bioavailability due to its lipophilic nature.
  • Metabolism : Initial metabolic studies indicate that it undergoes hepatic metabolism, with several metabolites exhibiting similar biological activities.

Properties

IUPAC Name

ethyl 2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-4-19-14(18)9-16-11(3)8-13(17)12-7-5-6-10(2)15(12)16/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEYESJLVCXAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=O)C2=CC=CC(=C21)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.